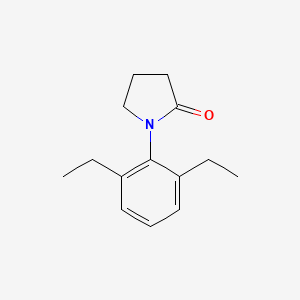

1-(2,6-Diethylphenyl)-2-pyrrolidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(2,6-diethylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C14H19NO/c1-3-11-7-5-8-12(4-2)14(11)15-10-6-9-13(15)16/h5,7-8H,3-4,6,9-10H2,1-2H3 |

InChI Key |

HZFHDDFNUOPLHU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2CCCC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,6 Diethylphenyl 2 Pyrrolidinone and Analogous Derivatives

Strategic Design of Synthetic Routes to 1-(2,6-Diethylphenyl)-2-pyrrolidinone

The effective synthesis of 1-(2,6-diethylphenyl)-2-pyrrolidinone hinges on a well-designed synthetic strategy. This involves a detailed retrosynthetic analysis to identify key bond disconnections and an evaluation of existing methods to establish a robust and efficient protocol.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. For 1-(2,6-diethylphenyl)-2-pyrrolidinone, the primary disconnection points are the C-N bond of the lactam ring and the C-C bonds of the diethylphenyl moiety.

A primary retrosynthetic disconnection of the amide bond within the pyrrolidinone ring leads to γ-aminobutyric acid and 2,6-diethylaniline (B152787) as precursor synthons. Another key disconnection involves the bond between the nitrogen atom and the aromatic ring, suggesting a nucleophilic substitution or a coupling reaction between a pyrrolidinone precursor and a 2,6-diethylphenyl halide or its equivalent. This approach allows for the late-stage introduction of the substituted aryl group, offering flexibility in synthesizing various analogs.

Further analysis of the pyrrolidinone ring itself suggests disconnections that could lead to precursors such as α,β-unsaturated esters and amines, which can undergo conjugate addition followed by cyclization. This strategy is particularly useful for introducing substituents on the pyrrolidinone ring.

Evaluation of Existing Pyrrolidinone Synthesis Protocols

A multitude of protocols for the synthesis of the pyrrolidinone core structure have been reported. These methods can be broadly categorized and have been evaluated for their applicability to the synthesis of 1-(2,6-diethylphenyl)-2-pyrrolidinone.

| Synthesis Protocol | Description | Advantages | Limitations |

| Amidation/Cyclization of γ-amino acids | Direct cyclization of γ-amino acids or their esters, often under thermal or acid/base-catalyzed conditions. | Straightforward, utilizes readily available starting materials. | May require harsh reaction conditions, limiting functional group tolerance. |

| Reductive amination of γ-keto acids or esters | Condensation of a primary amine with a γ-keto acid or ester followed by reduction and subsequent cyclization. | Good for introducing substituents on the pyrrolidinone ring. | Often requires multiple steps and control of chemoselectivity. |

| [3+2] Cycloaddition Reactions | 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. acs.org | High degree of stereocontrol, construction of multiple stereocenters in a single step. acs.org | Generation and stability of the reactive intermediates can be challenging. |

| Transition-metal catalyzed reactions | Methods involving palladium, copper, or rhodium catalysis for C-N bond formation or cyclization. organic-chemistry.org | Mild reaction conditions, high functional group tolerance, and potential for asymmetric synthesis. | Catalyst cost and removal can be a concern. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form the pyrrolidinone ring. tandfonline.comrsc.org | High atom economy, operational simplicity, and rapid generation of molecular diversity. tandfonline.com | Optimization can be complex due to the number of components. |

Development of Novel Synthetic Approaches

Building upon established methods, recent research has focused on developing more efficient, selective, and sustainable synthetic routes to 1-(2,6-diethylphenyl)-2-pyrrolidinone and its analogs. These novel approaches often employ advanced catalytic systems and innovative reaction designs.

Catalytic Methods for Diethylphenyl Moiety Incorporation

The introduction of the sterically hindered 2,6-diethylphenyl group onto the pyrrolidinone nitrogen presents a synthetic challenge. Modern catalytic methods have provided effective solutions to this problem.

Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed. This reaction utilizes a palladium or copper catalyst to form the C-N bond between the pyrrolidinone nitrogen and an aryl halide (e.g., 1-bromo-2,6-diethylbenzene). The choice of ligand for the metal catalyst is crucial for achieving high yields with sterically demanding substrates.

Another approach involves the direct C-H arylation of a pyrrolidinone precursor. While synthetically elegant, this method often requires specific directing groups and can suffer from issues of regioselectivity.

Stereoselective and Enantioselective Synthesis of Pyrrolidinone Rings

The development of stereoselective and enantioselective methods for the synthesis of substituted pyrrolidinone rings is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. acs.orgmdpi.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidinone derivatives. acs.org Chiral amines, thioureas, and squaramides have been used to catalyze Michael additions to α,β-unsaturated carbonyl compounds, followed by a reductive lactamization process to afford highly enantioenriched pyrrolidinones. acs.org

Transition-metal catalysis also plays a significant role in asymmetric pyrrolidinone synthesis. For instance, rhodium-catalyzed asymmetric hydrogenation of enamides followed by cyclization can provide chiral pyrrolidinones with excellent enantioselectivity.

| Catalytic Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Organocatalytic Michael Addition | Chiral squaramide catalysts | Conjugate addition of nitroalkanes to isatin-derived acrylates | High diastereoselectivity (>20:1 dr) and enantioselectivity (up to 96% ee) acs.org |

| Asymmetric Allylic Alkylation | Palladium catalyst with chiral ligands | Enantioselective formation of a stereogenic quaternary center | Provides access to enantioenriched 2,2-disubstituted pyrrolidines nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHC catalysts | [3+2] cyclocondensation of α,β-unsaturated carboxylic acids with α-amino ketones | Moderate diastereoselectivity and high enantioselectivity thieme-connect.com |

Multicomponent Reaction (MCR) Strategies for Pyrrolidinone Assembly

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like pyrrolidinones in a single step from simple starting materials. tandfonline.comrsc.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. tandfonline.com

One notable MCR for pyrrolidinone synthesis involves the reaction of an amine, an aldehyde, and an activated alkyne, such as diethyl acetylenedicarboxylate, often under the influence of a catalyst or ultrasound irradiation. rsc.org The Ugi and Passerini reactions are other prominent MCRs that can be adapted for the synthesis of pyrrolidinone scaffolds. The Ugi four-component reaction (U-4CR) is particularly versatile for creating pyrrolidone derivatives through ring closure.

These MCR strategies provide a rapid and convergent approach to a wide range of substituted pyrrolidinones, including those bearing the 1-(2,6-diethylphenyl) moiety, by simply varying the starting components.

Green Chemistry Principles in the Synthesis of 1-(2,6-Diethylphenyl)-2-pyrrolidinone

The application of green chemistry principles to the synthesis of 1-(2,6-diethylphenyl)-2-pyrrolidinone is crucial for developing environmentally benign and sustainable manufacturing processes. While specific studies exclusively detailing green synthesis of this exact compound are not extensively documented, general methodologies for synthesizing 2-pyrrolidinone (B116388) derivatives provide a framework for greener approaches. Key strategies focus on the use of eco-friendly solvents, energy efficiency, and the reduction of hazardous waste. unife.itpeptide.com

One prominent green approach involves multicomponent reactions (MCRs) conducted in environmentally friendly solvents like ethanol (B145695). For instance, the synthesis of substituted 3-pyrrolin-2-ones has been achieved through a one-pot MCR using citric acid as a biodegradable and green catalyst. rsc.org This method offers advantages such as operational simplicity, use of inexpensive and common raw materials, and clean reaction profiles with easy work-up procedures. rsc.org Ultrasound irradiation has also been employed to promote these reactions, leading to excellent yields and significantly shorter reaction times, further enhancing the green credentials of the synthesis. rsc.org

Another avenue explores the use of biomass-derived platform molecules. Levulinic acid, produced from the acidic hydrolysis of carbohydrates, can be converted into N-substituted-5-methyl-pyrrolidones through reductive amination and cyclization. Remarkably, this process can be performed without any added catalyst or solvent, yielding an extremely low E-factor (a measure of waste produced) of just 0.2. The products are often recovered in high yields by simple distillation. Adapting such principles to the synthesis of N-aryl pyrrolidinones like 1-(2,6-diethylphenyl)-2-pyrrolidinone could involve reacting γ-aminobutyric acid or its precursors with 2,6-diethylaniline under catalyst-free, high-temperature conditions.

The following table summarizes the comparison between traditional and green synthetic principles applicable to pyrrolidinone synthesis.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous, non-renewable fossil solvents like DMF, NMP, or toluene. peptide.comorgsyn.org | Employs benign solvents like ethanol or water, or proceeds under solvent-free conditions. |

| Catalysts | May use stoichiometric strong bases (e.g., NaH) or metal-based catalysts. orgsyn.org | Utilizes biodegradable catalysts like citric acid or explores catalyst-free pathways. rsc.org |

| Energy Input | Often requires prolonged heating at reflux. orgsyn.org | Utilizes alternative energy sources like ultrasound to reduce reaction times and energy consumption. rsc.org |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions to improve atom economy and reduce waste. rsc.org |

| Waste | Generates significant chemical waste (high E-Factor). | Designed to minimize waste, resulting in a low E-Factor. |

By integrating these principles, the synthesis of 1-(2,6-diethylphenyl)-2-pyrrolidinone can be shifted towards more sustainable and industrially viable methods that align with modern environmental standards.

Post-Synthetic Derivatization and Functionalization of the Pyrrolidinone Core

The 1-(2,6-diethylphenyl)-2-pyrrolidinone scaffold serves as a versatile template for the synthesis of novel derivatives through post-synthetic modifications. researchgate.net Functionalization can target various positions on the molecule, including the pyrrolidinone ring itself and the N-aryl substituent, to generate libraries of compounds with diverse chemical properties. researchgate.netresearchgate.net

A key strategy for derivatization involves introducing a reactive handle onto the pyrrolidinone ring. For example, research has described the synthesis of 2-(1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamido) derivatives. researchgate.net This was achieved by first creating a carbohydrazide (B1668358) at the C3 position of the pyrrolidinone ring. This hydrazide group then serves as a versatile intermediate for further reactions. researchgate.net

By reacting the 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediate with various electrophiles, a range of derivatives can be synthesized. These include:

Hydrazones: Formed by reaction with aromatic aldehydes and ketones. researchgate.net

Semicarbazides and Thiosemicarbazides: Generated through reactions with phenyl isocyanate or phenyl isothiocyanate. researchgate.net

Azoles: Further cyclization reactions can lead to the formation of pyrazole (B372694) and other heterocyclic moieties attached to the core structure. researchgate.net

The table below details some of the derivatives synthesized from the carbohydrazide intermediate.

| Reactant | Resulting Moiety | Reference |

| Aromatic Aldehydes/Ketones | Hydrazone | researchgate.net |

| Phenyl Isocyanate | Semicarbazide | researchgate.net |

| Phenyl Isothiocyanate | Thiosemicarbazide (B42300) | researchgate.net |

| Acetylacetone | Pyrazole | researchgate.net |

These derivatization strategies highlight the potential to extensively modify the pyrrolidinone core, enabling the exploration of structure-activity relationships for various applications.

Chemical Transformations at the Pyrrolidinone Nitrogen (N1)

The nitrogen atom (N1) of the pyrrolidinone ring is substituted with a 2,6-diethylphenyl group, forming a stable N-aryl lactam. Direct chemical transformations at this position are challenging due to the robustness of the N-aryl bond. Most synthetic strategies focus on creating this bond rather than modifying it post-synthesis. uni-regensburg.de However, under specific conditions, cleavage of the N-aryl group can be achieved, representing a potential, albeit uncommon, transformation.

Research on the functionalization of related N-aryl pyrrolidines has shown that the N-aryl moiety can be removed. nih.gov For instance, in a study on α-arylated pyrrolidines, conditions were discovered to efficiently remove the N-aryl group, yielding the secondary amine. nih.gov This suggests that de-arylation of 1-(2,6-diethylphenyl)-2-pyrrolidinone could be feasible, potentially through reductive or oxidative methods, which would open up the N1 position for further functionalization with different substituents.

The formation of lactams as metabolites from nitrogen-containing xenobiotics is a known biotransformation pathway. nih.gov This metabolic process can involve oxidation adjacent to the nitrogen atom, leading to intermediates like iminium ions or carbinolamines, which are then converted to the lactam. nih.gov While this is a biological process, it points to the chemical possibility of oxidative reactions occurring at carbons alpha to the nitrogen, which could indirectly influence the N1 position's reactivity or lead to ring-opened products.

Modern photochemical methods have been developed for the direct N-arylation of lactams, operating under mild conditions. uni-regensburg.de While these methods are typically used for synthesis, the principles of photoredox catalysis could potentially be explored for N-aryl exchange reactions, allowing the 2,6-diethylphenyl group to be swapped for another aryl or heteroaryl substituent.

Modifications of the 2,6-Diethylphenyl Substituent

The 2,6-diethylphenyl group offers several sites for post-synthetic modification, including the aromatic ring and the two ethyl side chains. These modifications can be used to fine-tune the steric and electronic properties of the molecule.

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the existing substituents (the pyrrolidinone ring and two ethyl groups) will direct incoming electrophiles. The bulky nature of the ortho-ethyl groups and the lactam nitrogen linkage may sterically hinder some reactions. Potential transformations include:

Nitration: Introduction of a nitro group, typically at the para position, using standard nitrating agents.

Halogenation: Incorporation of bromine or chlorine, likely at the para position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: These reactions may be less efficient due to the deactivating nature of the lactam amide group and potential steric hindrance.

Side-Chain Functionalization: The benzylic protons on the ethyl groups are potential sites for radical reactions or oxidation.

Halogenation: Benzylic bromination can be achieved using NBS and a radical initiator. The resulting benzylic bromide is a versatile intermediate for introducing nucleophiles.

Oxidation: The ethyl groups could be oxidized to form acetyl groups or, under stronger conditions, carboxylic acid groups. This significantly alters the polarity and functionality of the substituent.

While specific literature detailing these modifications on 1-(2,6-diethylphenyl)-2-pyrrolidinone is limited, these are standard transformations in organic synthesis that could be applied to this scaffold. nih.gov For example, the synthesis of related compounds like Xylazine, which contains a 2,6-dimethylphenyl group, involves reactions on the aryl ring that demonstrate the feasibility of such modifications. wikipedia.org

Diversification Strategies via Ring Expansion or Contraction (if applicable to research)

Diversification of the 1-(2,6-diethylphenyl)-2-pyrrolidinone structure can be envisioned through skeletal rearrangements that alter the size of the five-membered lactam ring. Ring expansion would lead to six-membered piperidinone derivatives, while ring contraction could yield four-membered β-lactam (azetidinone) structures. These transformations represent advanced strategies for creating novel heterocyclic scaffolds. wikipedia.org

Ring Contraction: Ring contraction of cyclic ketones is a known chemical transformation. wikipedia.org For instance, the Favorskii rearrangement of cyclic α-halo ketones in the presence of a base can lead to ring-contracted esters or carboxylic acids. chemistrysteps.com Applying this concept would require initial α-halogenation of the pyrrolidinone ring, followed by base-induced rearrangement. Another approach involves the Wolff rearrangement of an α-diazoketone derived from the lactam, which proceeds via a ketene (B1206846) intermediate to yield a ring-contracted product. wikipedia.org Recent research has also demonstrated a photo-promoted ring contraction of pyridines to form pyrrolidine (B122466) derivatives, highlighting that skeletal editing of nitrogen heterocycles is an active area of research. researchgate.netnih.gov

Ring Expansion: Ring expansion reactions often proceed through intermediates that facilitate the insertion of a carbon or heteroatom into the ring. wikipedia.org The Beckmann rearrangement, for example, transforms a cyclic oxime into an expanded lactam. This would require converting the lactam carbonyl of the pyrrolidinone into an oxime, which is not a direct transformation. A more plausible route might involve a Tiffeneau–Demjanov-type rearrangement on a related precursor, such as an aminomethyl-substituted cyclobutane, to form the five-membered pyrrolidinone ring, implying that the reverse (expansion) could be explored from a pyrrolidine derivative. wikipedia.org Ozonolysis of spirodienone systems attached to a pyrrolidinone has also been shown to provide access to functionalized lactams, a strategy that involves ring cleavage rather than direct expansion but results in a structurally diverse product. nih.gov

While direct application of these methods to 1-(2,6-diethylphenyl)-2-pyrrolidinone is not reported, these established rearrangement reactions provide a conceptual basis for future research aimed at diversifying the core pyrrolidinone skeleton. rsc.orgresearchgate.net

Process Optimization and Scale-Up Considerations in Academic Synthesis

Optimizing the synthesis of 1-(2,6-diethylphenyl)-2-pyrrolidinone and scaling it up from laboratory bench to multi-gram or kilogram scale requires careful consideration of several factors beyond just reaction yield. nih.gov The goal is to develop a process that is not only high-yielding but also robust, safe, cost-effective, and environmentally friendly. nih.gov

Key parameters for optimization include:

Starting Materials: Selection of readily available, inexpensive, and less hazardous starting materials is paramount. For example, using γ-aminobutyric acid or levulinic acid derivatives instead of more complex precursors.

Reaction Conditions: A systematic study of reaction parameters is necessary. This includes optimizing temperature, pressure, reaction time, and the concentration of reactants. The choice of solvent is critical, with a preference for greener solvents that also facilitate easy product isolation. nih.gov Catalyst loading should be minimized to reduce cost and levels of residual metals in the final product.

Work-up and Purification: The purification method must be scalable. Chromatography is often not feasible for large quantities. Therefore, the process should be optimized to allow for purification by crystallization or distillation, which are more amenable to scale-up. nih.gov This often involves "telescoping" reaction steps, where intermediates are not isolated, reducing solvent use and waste.

Process Mass Intensity (PMI): PMI (the total mass of materials used to produce a certain mass of product) is a key metric of green chemistry. Optimization should aim to reduce the PMI by minimizing the use of solvents, reagents, and processing aids. nih.gov

Automation and Flow Chemistry: For larger scales, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, control, consistency, and throughput. nih.govresearchgate.net

The table below outlines key considerations for scaling up the synthesis.

| Parameter | Laboratory Scale (mg-g) | Scale-Up Consideration (g-kg) |

| Heating/Cooling | Heating mantles, oil baths | Jacketed reactors for precise temperature control |

| Reagent Addition | Manual addition (syringe, funnel) | Metering pumps for controlled, automated addition |

| Mixing | Magnetic stir bars | Overhead mechanical stirrers to ensure homogeneity |

| Purification | Flash column chromatography | Crystallization, distillation, extraction |

| Process Control | Visual monitoring, TLC | In-situ monitoring (e.g., IR, HPLC) for real-time analysis |

| Safety | Fume hood | Process hazard analysis (PHA), engineering controls |

By addressing these factors, an academic synthesis can be developed into a practical and scalable process. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 1 2,6 Diethylphenyl 2 Pyrrolidinone Derivatives

Design Principles for Investigating SAR of Pyrrolidinones

The design of new pyrrolidinone-based bioactive agents is guided by established medicinal chemistry principles. The pyrrolidinone scaffold is a common feature in many biologically active compounds and serves as a versatile template for chemical modification. nih.gov For N-aryl pyrrolidinones like 1-(2,6-diethylphenyl)-2-pyrrolidinone, the SAR exploration typically focuses on three main areas: the N-aryl substituent, the pyrrolidinone core, and the stereochemical aspects of the molecule.

The 2,6-diethylphenyl group plays a crucial role in the biological activity of the parent compound. The ethyl groups at the ortho positions provide steric bulk, which can influence the conformation of the molecule by restricting the rotation of the phenyl ring relative to the pyrrolidinone ring. This conformational constraint can be critical for optimal binding to a biological target.

Systematic modifications to this moiety would involve altering the nature, size, and electronic properties of the substituents on the phenyl ring. For instance, replacing the ethyl groups with other alkyl groups of varying chain lengths and branching (e.g., methyl, isopropyl, tert-butyl) would probe the steric requirements of the binding pocket. Furthermore, introducing electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., chloro, nitro) groups at different positions on the phenyl ring would help to understand the electronic and hydrophobic interactions that govern activity. While specific SAR data for modifications to the diethylphenyl group of 1-(2,6-diethylphenyl)-2-pyrrolidinone are not extensively detailed in the available literature, general principles of N-aryl compound SAR suggest that such modifications would significantly impact biological activity.

The pyrrolidinone ring itself is a key pharmacophoric element and offers several positions for structural modification. nih.gov A notable study by Žukauskas and colleagues investigated the antibacterial activity of a series of 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives with modifications at the 3-position of the pyrrolidinone ring. lmaleidykla.ltlmaleidykla.ltresearchgate.net

Starting with the carbohydrazide (B1668358) derivative of 1-(2,6-diethylphenyl)-5-oxopyrrolidine, various hydrazones, semicarbazides, thiosemicarbazides, and azole moieties were introduced. lmaleidykla.ltlmaleidykla.ltresearchgate.net The antibacterial screening of these compounds revealed that the nature of the substituent at the 3-position had a profound effect on their activity. lmaleidykla.ltlmaleidykla.lt For example, derivatives containing a pyrazole (B372694) or a thiosemicarbazide (B42300) moiety at this position exhibited significantly enhanced antibacterial effects compared to the parent carbohydrazide and in some cases were more potent than the reference antibiotic, ampicillin. lmaleidykla.ltlmaleidykla.ltresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of selected derivatives against various bacterial strains, demonstrating the impact of these structural variations.

| Compound | Modification at 3-position | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|---|

| Hydrazide Precursor | -CONHNH2 | S. aureus | 125 | 250 |

| E. faecalis | 125 | 250 | ||

| E. coli | 250 | 500 | ||

| B. cereus | 125 | 250 | ||

| Pyrazole Derivative | N-(2,5-dimethyl-1H-pyrrol-1-yl) | S. aureus | 15.63 | 31.25 |

| E. faecalis | 15.63 | 31.25 | ||

| E. coli | 15.63 | 15.63 | ||

| B. cereus | 31.25 | 62.5 | ||

| Thiosemicarbazide Derivative | N-phenylthiosemicarbazide | S. aureus | 15.63 | 31.25 |

| E. faecalis | 15.63 | 31.25 | ||

| E. coli | 15.63 | 31.25 | ||

| B. cereus | 31.25 | 62.5 | ||

| Ampicillin (Reference) | - | S. aureus | 62.5 | 125 |

| E. faecalis | 62.5 | 125 | ||

| E. coli | 62.5 | 125 | ||

| B. cereus | 62.5 | 125 |

These findings underscore that the introduction of specific heterocyclic and thiosemicarbazide moieties at the 3-position of the 1-(2,6-diethylphenyl)-5-oxopyrrolidine scaffold is a successful strategy for enhancing antibacterial activity. lmaleidykla.ltlmaleidykla.lt

Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov The pyrrolidinone ring can possess chiral centers, and the specific three-dimensional arrangement of substituents can significantly influence how the molecule interacts with its biological target. nih.gov

For 1-(2,6-diethylphenyl)-2-pyrrolidinone derivatives that are chiral, the different stereoisomers may display varying degrees of activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to one enantiomer over another. While specific studies on the stereoisomers of 1-(2,6-diethylphenyl)-2-pyrrolidinone were not found, the synthesis of optically active 2-pyrrolidinones from chiral precursors like S-pyroglutamic acid is a well-established strategy to control stereochemistry. nih.govmdpi.com The retention of a specific configuration at chiral centers is often crucial for maintaining biological activity. nih.govmdpi.com

Computational Approaches to SAR Prediction and Ligand Design

Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of compounds and guiding the design of new molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are widely applied to understand the SAR of a series of compounds.

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, with their observed biological activity. researchgate.net

For N-phenylpyrrolidinone derivatives, 2D- and 3D-QSAR studies have been conducted to elucidate the structural requirements for their activity against various targets. researchgate.net In a typical QSAR study, descriptors related to topology, shape, charge distribution, and hydrophobicity are calculated for each molecule in a training set. nih.gov Statistical methods such as multiple linear regression are then used to build a model that can predict the activity of new, untested compounds. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov For instance, in a study on antibacterial dispiropyrrolidines, QSAR models revealed that topology, shape, charge distribution, and hydrophobicity had a pronounced effect on their activity. nih.gov An in-silico study of (2,6-diethylphenyl)-5-oxopyrrolidine derivatives investigated their inhibitory activities against bacterial enzymes using molecular docking and quantum chemical calculations, which form the basis of many QSAR descriptors. run.edu.ngjonuns.com

Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that fit the pharmacophoric features and are therefore likely to be active. nih.gov For pyrrolidinone-based compounds, pharmacophore modeling can help to identify the key interaction points with their target and guide the design of new derivatives with improved binding affinity. For example, the azo moiety (-N=N-) has been identified as a potential pharmacophore responsible for the antimicrobial activity in some heterocyclic compounds. nih.govresearchgate.net

Machine Learning and AI Applications in SAR Discovery

The exploration of Structure-Activity Relationships (SAR) for derivatives of 1-(2,6-Diethylphenyl)-2-pyrrolidinone is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). These computational tools offer the ability to analyze vast and complex datasets, uncovering subtle patterns between molecular structures and biological activities that may not be apparent through traditional analysis. By leveraging ML algorithms, researchers can build predictive models that accelerate the design and optimization of novel analogs with improved therapeutic properties.

Machine learning models are adept at learning from experimental data to predict the biological activity of new or untested compounds. For a series of 1-(2,6-Diethylphenyl)-2-pyrrolidinone derivatives, this process typically involves several key steps. Initially, a dataset is compiled, containing the chemical structures of the compounds and their corresponding measured biological activities. Each molecule is then converted into a numerical representation, known as molecular descriptors. These descriptors can encode a wide range of information, including physicochemical properties (e.g., lipophilicity, molecular weight), topological indices, and 3D structural features.

Once the data is prepared, various ML algorithms can be employed to build a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net Common algorithms include Random Forests, Support Vector Machines (SVM), and Gradient Boosting. mdpi.com For instance, a Random Forest model could be trained on a dataset of 1-(2,6-Diethylphenyl)-2-pyrrolidinone analogs to predict their inhibitory potency against a specific biological target. The model would learn the complex, non-linear relationships between the molecular descriptors and the observed activity. mdpi.com The predictive power of such models allows for the virtual screening of large chemical libraries, prioritizing the synthesis and testing of compounds that are most likely to be active. This significantly reduces the time and resources required for lead discovery.

Deep learning, a subset of machine learning, has also emerged as a powerful tool in SAR studies. Architectures like Graph Neural Networks (GNNs) are particularly well-suited for molecular data as they can directly learn from the graph structure of a molecule, preserving the intricate atomic connectivity information. chemrxiv.org In the context of 1-(2,6-Diethylphenyl)-2-pyrrolidinone derivatives, a GNN could be trained to identify crucial structural motifs and substituent patterns on both the diethylphenyl ring and the pyrrolidinone core that are critical for biological activity.

The application of AI extends beyond activity prediction to the de novo design of novel molecules. Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying distribution of a given set of molecules and generate new chemical structures with desired properties. By training such a model on a library of active 1-(2,6-Diethylphenyl)-2-pyrrolidinone derivatives, it is possible to generate novel, synthetically accessible analogs that are predicted to have high potency and favorable pharmacokinetic profiles.

| Machine Learning Application | Description | Relevance to 1-(2,6-Diethylphenyl)-2-pyrrolidinone Derivatives |

| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity using molecular descriptors. | Predicts the activity of new analogs, guiding the selection of substituents on the phenyl and pyrrolidinone rings. |

| Virtual Screening | Uses predictive models to rapidly screen large compound libraries for potential hits. | Identifies promising new derivatives from virtual libraries for synthesis and testing. |

| Deep Learning (e.g., GNNs) | Employs neural networks with multiple layers to learn complex patterns directly from molecular structures. | Discovers intricate structural features and relationships that contribute to the biological activity of the derivatives. |

| Generative Models (e.g., VAEs, GANs) | AI models that can generate new data (in this case, molecules) with similar characteristics to the training data. | Designs novel 1-(2,6-Diethylphenyl)-2-pyrrolidinone derivatives with optimized properties. |

Correlating Structural Features with Mechanistic Outcomes

Influence of Electronic and Steric Effects on Target Engagement

The biological activity of 1-(2,6-Diethylphenyl)-2-pyrrolidinone derivatives is significantly modulated by the electronic and steric properties of the substituents on the aromatic ring and the pyrrolidinone scaffold. These properties directly influence how the molecule binds to its target protein, affecting the strength and nature of the interactions.

Electronic Effects: The distribution of electron density within the molecule plays a crucial role in its ability to form key interactions, such as hydrogen bonds, halogen bonds, and pi-pi stacking, with the amino acid residues in the binding pocket of a target protein. The Hammett constant (σ) is a widely used parameter in QSAR studies to quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. slideshare.netsips.org.in For instance, the introduction of electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring of 1-(2,6-Diethylphenyl)-2-pyrrolidinone could enhance interactions with electron-rich residues in the target's active site. Conversely, electron-donating groups (e.g., methoxy, amino) might be favorable for interacting with electron-deficient regions. The precise electronic requirements will be dictated by the specific molecular environment of the binding site.

Steric Effects: The size and shape of a molecule are critical for achieving a complementary fit within the binding pocket of a protein. scienceforecastoa.com The 2,6-diethylphenyl moiety of the parent compound imposes significant steric constraints. The two ethyl groups ortho to the point of attachment to the pyrrolidinone nitrogen force a non-planar conformation between the phenyl and pyrrolidinone rings. This fixed orientation can be advantageous if it pre-organizes the molecule into a bioactive conformation. However, these bulky groups can also lead to steric hindrance, preventing optimal binding if the active site is narrow.

The modification of these diethyl groups or the introduction of other substituents will alter the steric profile of the molecule. Taft's steric parameter (Es) and Verloop's steric parameters are quantitative measures used to describe the steric bulk of substituents. scienceforecastoa.comijpras.com For example, replacing the ethyl groups with smaller methyl groups would reduce steric bulk, potentially allowing the molecule to access a deeper part of a binding pocket. Conversely, introducing larger substituents could provide additional van der Waals interactions if there is a corresponding hydrophobic pocket in the target protein.

| Parameter | Physicochemical Property | Potential Influence on 1-(2,6-Diethylphenyl)-2-pyrrolidinone Derivatives |

| Hammett Constant (σ) | Electronic effect (electron-donating/withdrawing) | Modulates the strength of polar interactions and hydrogen bonds with the target. |

| Taft's Steric Parameter (Es) | Steric bulk of substituents | Influences the conformational preference and the ability to fit into the binding site. |

| Molar Refractivity (MR) | Molecular volume and polarizability | Affects both steric fit and the potential for dispersion forces in binding. sips.org.in |

| LogP / π-substituent constant | Lipophilicity/Hydrophobicity | Governs the strength of hydrophobic interactions within the binding pocket. |

Mapping Structural Features to Specific Interaction Sites

To rationally design more effective derivatives of 1-(2,6-Diethylphenyl)-2-pyrrolidinone, it is essential to understand which parts of the molecule are responsible for key interactions with the biological target. Techniques such as pharmacophore modeling and molecular docking are invaluable for mapping these structural features to specific interaction sites.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov For a series of active 1-(2,6-Diethylphenyl)-2-pyrrolidinone derivatives, a pharmacophore model could be generated to identify the common chemical features required for activity. This model might include, for example, a hydrophobic feature corresponding to the diethylphenyl group, a hydrogen bond acceptor feature for the carbonyl oxygen of the pyrrolidinone ring, and potentially other features depending on the specific target. This model can then be used as a 3D query to screen virtual libraries for novel scaffolds that match the pharmacophoric features, leading to the discovery of new classes of active compounds. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net By docking 1-(2,6-Diethylphenyl)-2-pyrrolidinone and its derivatives into the active site of a target protein, researchers can visualize the plausible binding modes. This allows for the identification of key amino acid residues that interact with specific parts of the molecule. For example, a docking study might reveal that one of the ethyl groups on the phenyl ring fits into a hydrophobic pocket, while the pyrrolidinone carbonyl forms a crucial hydrogen bond with a backbone amide of a specific residue. This information is instrumental in guiding the design of new derivatives. For instance, if a void is observed near a particular substituent, it might suggest that a larger group could be introduced at that position to achieve additional favorable interactions. nih.gov The combination of these computational methods provides a detailed map of how the structural features of 1-(2,6-Diethylphenyl)-2-pyrrolidinone derivatives contribute to their binding and, consequently, their biological activity.

Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Contexts

Elucidation of Molecular Targets and Binding Mechanisms

Receptor Binding Assays (In Vitro)

No data is available from receptor binding assays for 1-(2,6-Diethylphenyl)-2-pyrrolidinone.

Enzyme Inhibition Studies (In Vitro)

There are no published enzyme inhibition studies for 1-(2,6-Diethylphenyl)-2-pyrrolidinone.

Investigation of Protein-Ligand Interactions (e.g., using SPR, ITC)

No investigations into the protein-ligand interactions of 1-(2,6-Diethylphenyl)-2-pyrrolidinone using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported in the literature.

Cellular Pathway Modulation Studies (In Vitro)

Analysis of Cellular Signaling Pathways

There is no information available on the analysis of cellular signaling pathways in response to 1-(2,6-Diethylphenyl)-2-pyrrolidinone.

Investigating Potential Biotransformation Pathways (Non-Clinical/Mechanistic)

Enzyme (e.g., Cytochrome P450) Susceptibility Studies

In vitro and preclinical investigations into the enzymatic susceptibility of 1-(2,6-Diethylphenyl)-2-pyrrolidinone are not extensively documented in publicly available literature. However, the metabolic fate of structurally analogous compounds can provide insights into its potential biotransformation pathways, particularly concerning the cytochrome P450 (CYP450) enzyme system. The CYP450 superfamily of heme-containing monooxygenases plays a crucial role in the phase I metabolism of a vast array of xenobiotics.

Based on the chemical structure of 1-(2,6-Diethylphenyl)-2-pyrrolidinone, several potential sites are susceptible to enzymatic modification. The metabolism of nitrogen-containing heterocyclic compounds often involves oxidation, which can lead to the formation of lactams. This process can be mediated by either cytochrome P450 enzymes or aldehyde oxidases through the oxidation of intermediate iminium ions or carbinolamines. nih.gov

Furthermore, studies on aniline (B41778) derivatives, which share the substituted phenyl group, offer valuable parallels. For instance, the in vitro oxidation of 2,6-dimethylaniline (B139824) by human liver microsomes and recombinant human P450 enzymes has been investigated. These studies identified CYP2E1 and CYP2A6 as the primary enzymes responsible for the oxidation of the aromatic ring and the amino group. acs.orgacs.org This suggests that the 2,6-diethylphenyl moiety of 1-(2,6-Diethylphenyl)-2-pyrrolidinone is a probable target for CYP450-mediated oxidation. The enzymatic hydroxylation of aromatic compounds is a well-established metabolic pathway. nih.gov

The ethyl substituents on the phenyl ring also represent potential sites for oxidative metabolism. The enzymatic hydroxylation of ethylbenzene, a related structure, has been documented. researchgate.net Therefore, it is plausible that the ethyl groups of 1-(2,6-Diethylphenyl)-2-pyrrolidinone could undergo hydroxylation, followed by further oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.

Given the lack of direct experimental data for 1-(2,6-Diethylphenyl)-2-pyrrolidinone, the following table summarizes the potential metabolic reactions and the plausible P450 enzymes involved, based on studies of structurally similar compounds.

| Potential Metabolic Reaction | Structural Moiety Involved | Potentially Involved Enzymes (based on analogy) | Supporting Evidence from Analogous Compounds |

|---|---|---|---|

| Aromatic Hydroxylation | 2,6-Diethylphenyl Ring | CYP2E1, CYP2A6 | Oxidation of 2,6-dimethylaniline by CYP2E1 and CYP2A6. acs.orgacs.org |

| Aliphatic Hydroxylation | Ethyl Groups | General CYP450s | Enzymatic hydroxylation of ethylbenzene. researchgate.net |

| Lactam Ring Oxidation | 2-Pyrrolidinone (B116388) Ring | CYP450s, Aldehyde Oxidases | Metabolism of N-heterocycles to lactams. nih.gov |

Theoretical Prediction of Metabolically Labile Sites

Computational models serve as valuable tools for predicting the sites of a molecule that are most susceptible to metabolic transformation, often referred to as metabolically labile sites. These in silico methods can guide further experimental investigation and aid in the early stages of drug discovery and development. nih.gov While no specific theoretical studies on 1-(2,6-Diethylphenyl)-2-pyrrolidinone are readily available, general principles of metabolic prediction can be applied to hypothesize its metabolic fate.

The prediction of metabolically labile sites is typically based on a combination of factors, including:

Reactivity: The inherent chemical reactivity of different positions within the molecule.

Accessibility: The steric hindrance around potential reaction sites, which can influence enzyme binding.

Electronic Properties: The electron density distribution across the molecule, which can affect its interaction with the active site of metabolizing enzymes.

Several computational approaches are employed for this purpose, such as:

Rule-based systems: These utilize established knowledge of common metabolic reactions to predict transformations.

Machine learning models: Trained on large datasets of known metabolic pathways, these models can predict the likelihood of metabolism at different atomic positions. nih.gov

Quantum mechanics-based methods: These methods calculate properties like bond dissociation energies and activation energies to predict the most reactive sites.

Molecular docking simulations: These models predict how a molecule fits into the active site of a specific metabolizing enzyme, thereby identifying which parts of the molecule are in proximity to the catalytic center.

Applying these principles to 1-(2,6-Diethylphenyl)-2-pyrrolidinone, the following sites are predicted to be metabolically labile:

Ethyl Groups: The benzylic carbons of the two ethyl groups are likely primary sites of oxidation. Aliphatic hydroxylation at these positions is a common metabolic pathway catalyzed by CYP450 enzymes. The resulting primary alcohols can be further oxidized to aldehydes and carboxylic acids.

Aromatic Ring: The phenyl ring, despite being sterically hindered by the two ethyl groups, is another potential site for hydroxylation. The para-position to the pyrrolidinone substituent is electronically activated and could be a target for oxidation.

Pyrrolidinone Ring: The carbon atoms adjacent to the nitrogen and carbonyl groups in the pyrrolidinone ring are also susceptible to oxidation. Hydroxylation at these positions could lead to ring opening or further modifications.

The following table outlines the predicted metabolically labile sites of 1-(2,6-Diethylphenyl)-2-pyrrolidinone and the rationale for their prediction.

| Predicted Labile Site | Rationale | Potential Metabolic Outcome |

|---|---|---|

| Benzylic carbons of the ethyl groups | High reactivity due to proximity to the aromatic ring. | Hydroxylation to form primary alcohols. |

| Para-position of the phenyl ring | Electronic activation and potential for aromatic hydroxylation. | Hydroxylation to form a phenolic metabolite. |

| Carbon atoms of the pyrrolidinone ring | Activation by adjacent heteroatoms (nitrogen and oxygen). | Hydroxylation, potentially leading to ring cleavage. |

It is important to emphasize that these predictions are theoretical and require experimental validation through in vitro and in vivo metabolism studies.

Computational and Theoretical Chemistry Approaches for 1 2,6 Diethylphenyl 2 Pyrrolidinone

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to model the electronic structure and properties of molecules. These methods are fundamental to understanding chemical bonding, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for a wide range of chemical systems. wikipedia.orgaps.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

An analysis of the HOMO and LUMO for 1-(2,6-Diethylphenyl)-2-pyrrolidinone would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). This information is crucial for understanding its interaction with other chemical species. Additionally, computational methods like Time-Dependent DFT (TD-DFT) can use the information from these orbitals to predict spectroscopic properties, such as the molecule's UV-Vis absorption spectrum. nih.govnih.gov

Table 1: Key Concepts in HOMO-LUMO Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate an electron. Associated with nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept an electron. Associated with electrophilic character. |

| Energy Gap | The energy difference between the HOMO and LUMO levels. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap often implies higher reactivity. semanticscholar.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. rsc.orgbhu.ac.in

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potential. researchgate.netresearchgate.net For 1-(2,6-Diethylphenyl)-2-pyrrolidinone, an MEP map would highlight the electron-rich carbonyl oxygen of the pyrrolidinone ring as a site of negative potential and hydrogen atoms as sites of positive potential. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior and motion of atoms and molecules over time. These methods are essential for studying the dynamic properties of molecules, such as conformational changes and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net The pyrrolidinone ring and the diethylphenyl group in 1-(2,6-Diethylphenyl)-2-pyrrolidinone can adopt various conformations due to the flexibility of the single bonds. nih.gov

Computational methods can be used to perform a systematic search for stable conformers and to calculate their relative energies. nih.govrsc.org The results are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. This landscape reveals the lowest-energy (most stable) conformations and the energy barriers for interconversion between them. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netamazonaws.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

In the context of 1-(2,6-Diethylphenyl)-2-pyrrolidinone, molecular docking studies could be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. The simulation calculates the binding affinity, which is an estimate of the strength of the interaction, and identifies the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. mdpi.com Such studies are hypothetical without experimental validation but provide a powerful starting point for designing new molecules with specific biological activities. nih.gov

Table 2: Summary of Computational Techniques

| Technique | Purpose | Information Obtained |

| Density Functional Theory (DFT) | To calculate electronic structure and reactivity. wikipedia.org | Optimized geometry, electronic energy, bond properties, reactivity descriptors. mdpi.com |

| HOMO-LUMO Analysis | To understand chemical reactivity and electronic transitions. semanticscholar.org | Electron-donating/accepting sites, chemical stability, predicted spectroscopic properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | To visualize charge distribution and predict reactive sites. researchgate.net | Regions for electrophilic and nucleophilic attack, sites for intermolecular interactions. bhu.ac.in |

| Conformational Analysis | To identify stable spatial arrangements of a molecule. researchgate.net | Low-energy conformers, potential energy landscape, rotational energy barriers. nih.gov |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a receptor. amazonaws.com | Binding pose, binding energy, key protein-ligand interactions (hydrogen bonds, etc.). mdpi.com |

Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, offering a virtual microscope to observe the time-resolved behavior of a ligand-receptor complex. unibo.it For 1-(2,6-diethylphenyl)-2-pyrrolidinone, MD simulations can elucidate its binding dynamics and stability within a protein's active site, providing crucial information for drug design and optimization. biorxiv.org

The simulation process begins by placing the docked pose of 1-(2,6-diethylphenyl)-2-pyrrolidinone into a solvated, physiologically relevant model of its target protein. The system's trajectory is then calculated by integrating Newton's laws of motion over time, typically for hundreds of nanoseconds or longer. nih.gov This process generates a detailed movie of the molecular interactions, revealing the stability of the complex.

Key metrics are analyzed to quantify this stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms tracks conformational changes over time; a stable, low-RMSD plateau suggests a persistent binding mode. The Root Mean Square Fluctuation (RMSF) identifies the flexibility of specific residues, highlighting which parts of the protein interact most dynamically with the ligand. Furthermore, the simulation allows for a detailed inventory of intermolecular forces, such as hydrogen bonds and hydrophobic contacts, quantifying their persistence and strength throughout the simulation. mdpi.com This dynamic view of binding provides a much richer understanding than static docking models alone. unibo.it

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| Simulation Time | 100 - 500 ns | Ensures adequate sampling of the conformational space for stability assessment. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates physiological pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Metric | Description | Indication of a Stable Complex |

|---|---|---|

| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms from the initial pose. | Low, stable value (e.g., < 2.0 Å) after initial equilibration. |

| Protein RMSF | Root Mean Square Fluctuation of individual amino acid residues. | Lower fluctuations in binding site residues compared to loop regions. |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between ligand and protein. | High-occupancy (>75%) hydrogen bonds persisting throughout the simulation. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA. | A negative and favorable binding free energy value. |

Advanced Theoretical Descriptors and Their Applications

Beyond simulating dynamic behavior, computational chemistry uses theoretical descriptors to distill the complex structural information of a molecule into numerical indices. These descriptors can then be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict a molecule's biological activity or physical properties. echemcom.com

Topological Descriptors in Structure-Property Correlation

Topological descriptors are numerical values derived from the two-dimensional graph representation of a molecule, encoding information about its size, shape, branching, and atom connectivity. echemcom.com These descriptors are instrumental in QSAR studies, which seek to establish a mathematical relationship between a compound's structure and its biological activity. nih.govresearchgate.net

For 1-(2,6-diethylphenyl)-2-pyrrolidinone and its analogues, various topological indices can be calculated. For example, the Randić index reflects molecular branching, while Wiener and Balaban indices quantify molecular compactness and topology. echemcom.com These descriptors, along with others, can be used to build predictive QSAR models. nih.gov By correlating these calculated indices with experimentally determined activities (e.g., enzyme inhibition constants) for a series of related compounds, a statistically significant model can be developed. mdpi.com Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. researchgate.netnih.gov

| Descriptor | Information Encoded | Potential Correlation for 1-(2,6-Diethylphenyl)-2-pyrrolidinone |

|---|---|---|

| Randić Connectivity Index | Degree of branching in the molecular graph. | Relates to steric interactions within a binding pocket. |

| Wiener Index | Sum of distances between all pairs of atoms; reflects molecular size and compactness. | Correlates with properties like boiling point, viscosity, and bioavailability. |

| Balaban J Index | A distance-based index that is highly discriminating for different molecular shapes. | Useful for distinguishing isomers and their specific receptor interactions. |

| Kier & Hall Shape Indices | Encode information about the shape and flexibility of the molecule. | Relates to how well the molecule fits into a specific receptor site. |

Non-Linear Optical (NLO) Property Theoretical Investigations

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronics and photonics. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of NLO behavior by calculating how a molecule's electron cloud responds to an external electric field, such as that from a high-intensity laser. core.ac.ukwum.edu.pk

For 1-(2,6-diethylphenyl)-2-pyrrolidinone, DFT calculations can determine key NLO parameters. The most important of these are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov A large hyperpolarizability value indicates a significant NLO response. mdpi.com These properties are highly dependent on the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov While the pyrrolidinone core itself is not extensively conjugated, the substituted phenyl ring provides a basis for potential NLO activity. Theoretical calculations can explore how modifications to this structure might enhance these properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a greater NLO response. nih.gov

| Parameter | Symbol | Description | Significance for NLO Activity |

|---|---|---|---|

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | A non-zero value is a prerequisite for second-order NLO activity (β). |

| Polarizability | α | The measure of the linear response of the electron cloud to an electric field. | Indicates the ease of electron cloud distortion. |

| First Hyperpolarizability | β | The measure of the first non-linear (second-order) response to an electric field. | A large value is the primary indicator of a potential second-order NLO material. |

| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with larger α and β values due to easier electronic excitation. |

Tautomerism and Isomerization Pathways

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For lactam systems like 2-pyrrolidinone (B116388), the most relevant equilibrium is the lactam-lactim tautomerism, where the amide form (lactam) can convert to an imidic acid form (lactim). ijcrt.orgnih.gov While the lactam form is overwhelmingly stable for simple pyrrolidinones, substituents and environmental factors can influence this equilibrium. nih.gov

Computational chemistry, using methods like Density Functional Theory (DFT), is an invaluable tool for studying the thermodynamics and kinetics of such isomerization pathways. nih.govresearchgate.net For 1-(2,6-diethylphenyl)-2-pyrrolidinone, theoretical calculations can be performed to:

Optimize Geometries: The three-dimensional structures of both the lactam and the potential lactim tautomer are computationally optimized to find their lowest energy conformations.

Calculate Relative Energies: The electronic energies of the optimized tautomers are calculated to determine their relative stability. The difference in Gibbs free energy (ΔG) indicates which form is thermodynamically favored under specific conditions (e.g., in the gas phase or in a solvent). amazonaws.com

Locate Transition States: The transition state (TS) structure connecting the two tautomers is located. The TS represents the highest energy point along the reaction coordinate for the proton transfer.

Determine Activation Energy: The energy difference between the stable tautomer and the transition state gives the activation energy barrier (Ea or ΔG‡), which determines the rate of interconversion. A high barrier indicates that the tautomerization is slow and the forms are unlikely to interconvert under normal conditions. nih.gov

These calculations provide a complete picture of the potential energy surface for the isomerization, confirming the expected high stability of the lactam form of 1-(2,6-diethylphenyl)-2-pyrrolidinone while quantifying the energetic cost of forming its lactim tautomer. researchgate.net

| Species | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Description |

|---|---|---|---|

| Lactam Form | 0.00 (Reference) | 0.00 (Reference) | The stable amide tautomer. |

| Lactim Form | +10 to +15 | +10 to +15 | The higher-energy imidic acid tautomer. |

| Transition State | +40 to +50 | +40 to +50 | The energy barrier for the intramolecular proton transfer. |

Advanced Spectroscopic and Analytical Methodologies in Research on 1 2,6 Diethylphenyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(2,6-diethylphenyl)-2-pyrrolidinone in solution. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational data on the chemical environment of each proton and carbon atom. For 1-(2,6-diethylphenyl)-2-pyrrolidinone, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two ethyl groups, and the three methylene (B1212753) groups of the pyrrolidinone ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, including the carbonyl carbon.

To assemble the complete molecular structure and resolve any signal overlap, a series of two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²JHH and ³JHH), allowing for the identification of adjacent protons within the same spin system. sdsu.edu For this molecule, COSY would show correlations between the aromatic proton and the adjacent ethyl groups' CH₂ protons, between the CH₂ and CH₃ protons of the ethyl groups, and among the neighboring CH₂ protons within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (¹JCH). youtube.com This technique is instrumental in assigning the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). emerypharma.com HMBC is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would include those from the pyrrolidinone's N-CH₂ protons to the aromatic C1 carbon, and from various protons to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close to each other in space, irrespective of their through-bond connectivity. researchgate.net This is particularly valuable for confirming the three-dimensional structure and conformation. For instance, NOE correlations between the protons of the ortho-ethyl groups and the protons on the pyrrolidinone ring would provide evidence for hindered rotation around the N-aryl bond.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 1-(2,6-Diethylphenyl)-2-pyrrolidinone in CDCl₃. This interactive table contains predicted chemical shifts based on the compound's structure. Actual experimental values may vary.

| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key 2D Correlations |

|---|---|---|---|---|

| 1' | C | - | ~138.0 | HMBC: H-3', H-5', H-α |

| 2', 6' | C | - | ~142.0 | HMBC: H-3', H-5', H-α, H-β |

| 3', 5' | CH | ~7.25 (d) | ~128.0 | COSY: H-4'; HSQC: C-3', C-5'; HMBC: C-1', C-2', C-4', C-6' |

| 4' | CH | ~7.35 (t) | ~127.0 | COSY: H-3', H-5'; HSQC: C-4'; HMBC: C-2', C-6' |

| α (Ethyl CH₂) | CH₂ | ~2.60 (q) | ~24.5 | COSY: H-β; HSQC: C-α; HMBC: C-2', C-6', C-β |

| β (Ethyl CH₃) | CH₃ | ~1.20 (t) | ~14.0 | COSY: H-α; HSQC: C-β; HMBC: C-α, C-2', C-6' |

| 2 (C=O) | C | - | ~175.0 | HMBC: H-3, H-5 |

| 3 | CH₂ | ~2.50 (t) | ~31.0 | COSY: H-4; HSQC: C-3; HMBC: C-2, C-4, C-5 |

| 4 | CH₂ | ~2.10 (m) | ~18.0 | COSY: H-3, H-5; HSQC: C-4; HMBC: C-2, C-3, C-5 |

The structure of 1-(2,6-diethylphenyl)-2-pyrrolidinone features significant steric hindrance caused by the two ethyl groups at the ortho positions of the phenyl ring. This steric bulk can restrict rotation around the single bond connecting the phenyl ring to the pyrrolidinone nitrogen atom. If this rotational energy barrier is high enough, the molecule may exist as a mixture of stable rotational isomers (rotamers or atropisomers) at room temperature. nih.gov This phenomenon would manifest in room-temperature NMR spectra as a doubling or broadening of certain signals, as the corresponding nuclei in the different rotamers are in chemically non-equivalent environments.

Variable Temperature (VT) NMR is the definitive technique for studying such dynamic processes. nih.gov By acquiring ¹H NMR spectra at different temperatures, the rate of interconversion between the rotamers can be monitored.

At low temperatures , the exchange is slow on the NMR timescale, and sharp, separate signals for each rotamer are observed.

As the temperature is increased , the rate of rotation increases, causing the signals to broaden.

At a specific coalescence temperature (Tc) , the two distinct signals merge into a single broad peak.

At high temperatures , the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.

These VT-NMR studies confirm the presence of rotamers and allow for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. nih.gov

While solution NMR characterizes the molecule's behavior in a solvent, solid-state NMR (ssNMR) provides crucial information about its structure, conformation, and packing in the crystalline state. nih.gov This is particularly important in pharmaceutical research, where a compound can exist in multiple crystalline forms, known as polymorphs, which may have different physical properties like solubility and stability. worktribe.comresearchgate.net

Using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. researchgate.net Subtle differences in the molecular conformation or intermolecular interactions between different polymorphs will result in measurable changes in the ssNMR chemical shifts. Therefore, ssNMR serves as a powerful, non-destructive tool to:

Identify and characterize different polymorphic forms of 1-(2,6-diethylphenyl)-2-pyrrolidinone. nih.gov

Detect the presence of amorphous content within a crystalline sample.

Ensure batch-to-batch consistency in the solid form of the compound.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Metabolomics

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of 1-(2,6-diethylphenyl)-2-pyrrolidinone and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF) or Orbitrap mass analyzers, measures the m/z of an ion with extremely high accuracy and precision (typically to four or more decimal places). nih.govmdpi.com This capability allows for the determination of a molecule's exact mass.

From the exact mass, a unique elemental formula can be calculated, providing definitive confirmation of the compound's identity. This is a critical step in chemical analysis, as it distinguishes the target compound from other molecules that might have the same nominal (integer) mass but a different elemental composition. nih.gov

Table 2: Exact Mass Calculation for 1-(2,6-Diethylphenyl)-2-pyrrolidinone. This table shows the calculated exact mass for the protonated molecular ion, a key value determined by HRMS.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule. ugent.be In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of 1-(2,6-diethylphenyl)-2-pyrrolidinone is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer. ugent.be

The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. By analyzing the mass differences between the precursor ion and the fragment ions, a fragmentation pathway can be proposed. For α-pyrrolidinophenone derivatives, common fragmentation pathways include the loss of the neutral pyrrolidine (B122466) molecule and subsequent cleavages. researchgate.netojp.gov

Table 3: Predicted Key Fragment Ions for 1-(2,6-Diethylphenyl)-2-pyrrolidinone in MS/MS. This interactive table outlines the likely fragmentation pattern, which helps in structural confirmation.

| m/z (Da) | Proposed Formula | Proposed Structure / Loss |

|---|---|---|

| 218.15 | [C₁₄H₂₀NO]⁺ | Precursor Ion [M+H]⁺ |

| 147.12 | [C₁₀H₁₅]⁺ | Loss of pyrrolidin-2-one |

| 133.09 | [C₉H₁₃]⁺ | Loss of pyrrolidin-2-one and CH₂ |

| 119.09 | [C₉H₁₁]⁺ | Loss of pyrrolidin-2-one and C₂H₄ |

Table of Compound Names

| Compound Name |

|---|

Mass Spectrometric Imaging in Biological Systems (In Vitro Tissue Distribution)

Mass Spectrometric Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of chemical compounds within biological samples. This label-free method combines the molecular specificity of mass spectrometry with the spatial fidelity of microscopy, providing a two- or three-dimensional map of a compound's location in a tissue section. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI are particularly valuable in pharmaceutical research to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

In the context of 1-(2,6-Diethylphenyl)-2-pyrrolidinone, MSI can be employed to determine its penetration and distribution within in vitro tissue models, such as tissue slices or 3D cell cultures (e.g., spheroids). The process involves applying the compound to the biological model, followed by sectioning the tissue, coating it with an appropriate matrix, and analyzing it with an MSI instrument. The instrument rasters across the tissue, generating a mass spectrum at each coordinate. By isolating the mass-to-charge ratio (m/z) corresponding to 1-(2,6-Diethylphenyl)-2-pyrrolidinone, a detailed image of its concentration and localization within different cellular regions of the tissue can be constructed. This provides critical insights into which cells or microenvironments the compound preferentially accumulates in, which is vital for understanding its efficacy and potential toxicity.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound. These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, conformation, and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy